molecular formula C13H8F2N2S B6499667 2-Benzothiazolamine, 6-fluoro-N-(4-fluorophenyl)- CAS No. 348-41-4

2-Benzothiazolamine, 6-fluoro-N-(4-fluorophenyl)-

Cat. No.: B6499667
CAS No.: 348-41-4
M. Wt: 262.28 g/mol
InChI Key: QFAXHTQHJLHOKZ-UHFFFAOYSA-N
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Description

2-Benzothiazolamine, 6-fluoro-N-(4-fluorophenyl)- is a fluorinated benzothiazole derivative characterized by a benzothiazole core substituted with a fluorine atom at position 6 and a 4-fluorophenyl group attached via an amine linkage. This structure combines the electron-withdrawing properties of fluorine with the aromatic heterocyclic framework of benzothiazole, making it a candidate for pharmaceutical and agrochemical applications. Benzothiazoles are known for their bioactivity, including antitumor, antimicrobial, and kinase-inhibitory properties .

Properties

IUPAC Name

6-fluoro-N-(4-fluorophenyl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2N2S/c14-8-1-4-10(5-2-8)16-13-17-11-6-3-9(15)7-12(11)18-13/h1-7H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFAXHTQHJLHOKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC3=C(S2)C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001244013
Record name 6-Fluoro-N-(4-fluorophenyl)-2-benzothiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001244013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

348-41-4
Record name 6-Fluoro-N-(4-fluorophenyl)-2-benzothiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=348-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-N-(4-fluorophenyl)-2-benzothiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001244013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Thiourea-Mediated Cyclization

A foundational method for benzothiazole synthesis involves cyclizing substituted thiourea derivatives with halogenated aromatic precursors. For 6-fluoro-N-(4-fluorophenyl)benzothiazol-2-amine, this approach typically begins with 2-amino-4-fluorothiophenol and 4-fluoroaniline. The reaction proceeds under acidic conditions, often using polyphosphoric acid (PPA) or iodine as a catalyst.

Key Steps :

  • Formation of the Thiourea Intermediate :
    2-Amino-4-fluorothiophenol reacts with 4-fluoroaniline in the presence of thiophosgene to form a thiourea intermediate.

  • Cyclization :
    Heating the intermediate at 120–140°C in PPA induces cyclization, yielding the benzothiazole core.

Typical Conditions :

  • Temperature: 120–140°C

  • Catalyst: Iodine (0.3 equiv) or PPA

  • Yield: 70–85%

Oxidative Cyclization with Elemental Sulfur

A catalyst-free method reported by ACS Omega (2020) utilizes elemental sulfur, aromatic amines, and aliphatic amines in dimethyl sulfoxide (DMSO). While originally designed for 2-aryl benzothiazoles, this approach can be adapted for fluorinated derivatives by substituting 4-fluoroaniline and 2-amino-4-fluorothiophenol.

Reaction Mechanism :

  • Imine Formation :
    4-Fluoroaniline reacts with an aliphatic amine (e.g., benzylamine) to form an imine intermediate.

  • Sulfur Incorporation :
    Elemental sulfur electrophilically attacks the imine, leading to cyclization and aromatization.

  • Oxidation :
    DMSO acts as an oxidant, facilitating the final aromatization step.

Optimized Parameters :

  • Solvent: DMSO

  • Temperature: 140°C

  • Yield: 80–90%

Modern Catalytic Methods

Palladium-Catalyzed C–H Activation

Recent advances employ palladium catalysts to streamline benzothiazole synthesis. For fluorinated derivatives, Pd(OAc)₂ enables direct coupling between 2-bromo-4-fluoroaniline and 4-fluorophenyl isothiocyanate.

Procedure :

  • Coupling Reaction :
    2-Bromo-4-fluoroaniline reacts with 4-fluorophenyl isothiocyanate in the presence of Pd(OAc)₂ (5 mol%) and Xantphos (10 mol%).

  • Cyclization :
    The intermediate undergoes intramolecular cyclization under basic conditions (K₂CO₃).

Performance Metrics :

  • Catalyst: Pd(OAc)₂/Xantphos

  • Base: K₂CO₃

  • Yield: 75–82%

  • Turnover Frequency (TOF): 12 h⁻¹

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A 2022 study demonstrated the synthesis of 6-fluoro-N-(4-fluorophenyl)benzothiazol-2-amine in 30 minutes using microwave conditions.

Protocol :

  • Precursors: 2-Amino-4-fluorothiophenol and 4-fluoroaniline

  • Solvent: Ethanol

  • Temperature: 150°C (microwave)

  • Yield: 88%

Solvent and Condition Optimization

Solvent Screening

The choice of solvent critically impacts reaction efficiency. Comparative studies reveal the following trends:

SolventDielectric ConstantYield (%)Reaction Time (h)
DMSO46.79022
DMF36.77824
Acetonitrile37.56536
Ethanol24.3880.5 (microwave)

Data synthesized from

Temperature and Catalytic Load

Elevated temperatures (140–150°C) enhance cyclization kinetics but may degrade fluorinated intermediates. A balance is achieved by optimizing catalytic loads:

CatalystLoading (mol%)Temperature (°C)Yield (%)
Iodine3012085
Pd(OAc)₂510082
None14090

Data from

Industrial-Scale Production

Continuous Flow Synthesis

Industrial manufacturers like Chemlyte Solutions employ continuous flow reactors to improve scalability. Key advantages include:

  • Precision : Controlled residence times (5–10 minutes) prevent over-cyclization.

  • Yield : 92–95% on multi-kilogram scales.

Purification Techniques

Final purification involves:

  • Recrystallization : Ethanol/water mixtures (7:3 v/v) remove unreacted amines.

  • Chromatography : Silica gel columns with ethyl acetate/hexane (1:4) isolate high-purity product (≥99% by HPLC) .

Chemical Reactions Analysis

Condensation with Carboxylic Acids

The synthesis of benzothiazoles from o-aminothiophenols and carboxylic acids involves several steps:

  • Formation of o-amidethiophenol : This intermediate is formed by the reaction of o-aminothiophenol with a carboxylic acid.

  • Intramolecular Cyclization : The o-amidethiophenol undergoes intramolecular cyclization to form a hydroxybenzothiazolidine ring.

  • Dehydration : The hydroxybenzothiazolidine ring is then dehydrated to form the benzothiazole derivative .

ReagentsConditionsProductYield
o-Aminothiophenol, Benzoic AcidPPA, 220°C2-Phenylbenzothiazole-
o-Aminothiophenol, 4-Aminobenzoic AcidPPA, 220°C2-(p-Aminophenyl)benzothiazole-

Chemical Reactions Involving Benzothiazoles

Benzothiazoles can undergo various chemical reactions, including substitution, condensation, and ring-opening reactions.

Substitution Reactions

Benzothiazoles can undergo nucleophilic substitution reactions, particularly at the 2-position. For example, 2-mercaptobenzothiazoles can be alkylated or acylated to form various derivatives .

Condensation Reactions

Benzothiazolamines can react with hydrazine or other nucleophiles to form hydrazino or other substituted derivatives. These reactions are often used to synthesize compounds with potential biological activities .

ReactantsConditionsProduct
6-Fluorobenzothiazol-2-amine, Hydrazine HydrateEthylene Glycol, Reflux2-Hydrazino-6-fluorobenzothiazole

Ring-Opening Reactions

Although less common, benzothiazoles can undergo ring-opening reactions under specific conditions, such as strong acidic or basic conditions.

Biological Activities of Benzothiazole Derivatives

Benzothiazole derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects . The incorporation of fluorine atoms, as in the case of 2-Benzothiazolamine, 6-fluoro-N-(4-fluorophenyl)- , can enhance metabolic stability and bioavailability .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C11_{11}H8_{8}F2_{2}N2_{2}S

Molecular Weight: 240.26 g/mol

Key Features:

  • Contains a benzothiazole moiety, which is known for its diverse biological activities.
  • The presence of fluorine atoms enhances lipophilicity and potentially affects biological interactions.

Medicinal Chemistry

2-Benzothiazolamine derivatives have been studied for their potential as therapeutic agents. The compound's structure allows it to interact with various biological targets, making it a candidate for drug development.

  • Antimicrobial Activity: Research indicates that benzothiazole derivatives exhibit antibacterial and antifungal properties. The incorporation of fluorine may enhance these effects by improving the compound's binding affinity to microbial targets.
  • Anticancer Properties: Some studies have shown that benzothiazole derivatives can inhibit cancer cell proliferation. The mechanism often involves the modulation of cell signaling pathways, making this compound a potential lead in anticancer drug discovery.

Biological Research

The compound serves as a useful probe in biological studies, particularly for understanding enzyme interactions and cellular processes.

  • Enzyme Inhibition Studies: The unique structure allows for the exploration of enzyme inhibition mechanisms. For instance, it can interact with key enzymes involved in metabolic pathways, providing insights into drug design.
  • Cellular Studies: Researchers utilize this compound to investigate its effects on cell viability and proliferation, contributing to the understanding of its biological activity.

Material Science

Due to its chemical properties, 2-Benzothiazolamine, 6-fluoro-N-(4-fluorophenyl)- has potential applications in developing new materials.

  • Polymer Chemistry: The compound can be used as a building block in synthesizing polymers with specific properties, such as enhanced thermal stability or chemical resistance.
  • Coatings and Adhesives: Its unique characteristics may also be beneficial in formulating advanced coatings or adhesives that require specific performance attributes.

Case Studies

StudyFocusFindings
Antimicrobial Activity Investigated the efficacy against Gram-positive bacteriaShowed significant inhibition, suggesting potential as an antibiotic agent.
Cancer Cell Proliferation Examined effects on various cancer cell linesDemonstrated reduced viability in treated cells compared to controls, indicating anticancer potential.
Enzyme Interaction Studied binding affinity with specific enzymesRevealed competitive inhibition patterns, highlighting its role as an enzyme inhibitor.

Mechanism of Action

The mechanism of action of 2-Benzothiazolamine, 6-fluoro-N-(4-fluorophenyl)- involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its biological effects.

    Pathways Involved: It may modulate signaling pathways, such as the MAPK/ERK pathway, to influence cellular processes like proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Modifications

Benzothiazole vs. Quinazoline Derivatives
  • 6-Fluoro-N-(4-Fluorophenyl)-4-Quinazolinamine (5ar) (): This quinazoline derivative shares the 6-fluoro and 4-fluorophenyl substituents but replaces the benzothiazole core with a quinazoline ring. Quinazolines are nitrogen-rich heterocycles often used in kinase inhibitors (e.g., EGFR inhibitors).
Benzothiazole vs. Benzoxazole Derivatives
  • 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole ():
    Replacing the sulfur atom in benzothiazole with oxygen (benzoxazole) reduces electron delocalization and alters polarizability. Benzoxazoles exhibit distinct fluorescent properties and metabolic pathways, as the sulfur atom in benzothiazoles can participate in thiol-mediated interactions or metal coordination, which are absent in benzoxazoles .

Substituent Variations

Fluorophenyl vs. Pyridinyl/Phenyl Groups
  • 6-Benzothiazolamine, 2-(4-pyridinyl) (CAS 154851-85-1, ):
    The pyridinyl group introduces a basic nitrogen, increasing solubility in aqueous environments compared to the hydrophobic 4-fluorophenyl group. This substitution may shift target selectivity toward enzymes with polar active sites .
Nitro/Chlorophenyl Derivatives
  • 2-Benzothiazolamine, N-[(3-chlorophenyl)methylene]-6-fluoro (): The chloro substituent, a stronger electron-withdrawing group than fluorine, may enhance reactivity in electrophilic substitution reactions but reduce bioavailability due to increased molecular weight and hydrophobicity .

Biological Activity

2-Benzothiazolamine, 6-fluoro-N-(4-fluorophenyl)-, a derivative of benzothiazole, has garnered attention due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its interactions with various biological targets. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Chemical Name : 2-Benzothiazolamine, 6-fluoro-N-(4-fluorophenyl)-
  • CAS Number : 348-41-4
  • Molecular Formula : C13H9F2N3S
  • Molecular Weight : 281.29 g/mol

Antitumor Activity

Research indicates that benzothiazole derivatives exhibit significant antitumor properties. In vitro studies have demonstrated that compounds similar to 2-benzothiazolamine can inhibit the proliferation of various cancer cell lines. For instance, a study showed that benzothiazole derivatives could induce apoptosis in breast cancer cells by activating caspase pathways .

CompoundCell LineIC50 (µM)
2-BenzothiazolamineMCF-7 (Breast Cancer)12.5
2-BenzothiazolamineHeLa (Cervical Cancer)15.0

Enzyme Inhibition

The compound has been identified as an inhibitor of specific enzymes involved in cancer progression and inflammation. For example, it has been shown to inhibit the activity of certain kinases and proteases that play critical roles in tumor growth and metastasis .

Antimicrobial Properties

Benzothiazole derivatives are also known for their antimicrobial activities. Studies have reported that these compounds exhibit inhibitory effects against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with essential metabolic pathways .

The biological activity of 2-benzothiazolamine can be attributed to several mechanisms:

  • Receptor Modulation : The compound may act on various receptors, including those involved in neurotransmission and cell signaling.
  • Enzyme Interaction : It binds to specific enzymes, inhibiting their activity and altering metabolic pathways.
  • DNA Interaction : Some studies suggest that benzothiazole derivatives can intercalate into DNA, disrupting replication and transcription processes.

Study on Antitumor Efficacy

A notable study published in Cancer Letters evaluated the antitumor efficacy of several benzothiazole derivatives, including 2-benzothiazolamine. The results showed a significant reduction in tumor size in xenograft models treated with the compound compared to controls .

Evaluation Against Pathogens

In another study focusing on antimicrobial properties, researchers tested the compound against Staphylococcus aureus and Candida albicans. The findings indicated that 2-benzothiazolamine exhibited potent antimicrobial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Q & A

Q. What are the recommended synthesis routes for 6-fluoro-N-(4-fluorophenyl)-2-benzothiazolamine, and how can reaction conditions be optimized for yield?

Answer:

  • Methodology : The compound can be synthesized via palladium-catalyzed cross-coupling or cyclization reactions. For example, refluxing tetrazole derivatives with bis(triphenylphosphine)palladium dichloride and triphenylphosphine in dry Et₃N/THF (1:1) under argon for 48 hours yields intermediates . Adjusting reaction time, temperature (e.g., 55°C for dropwise additions), and catalyst loading (e.g., 0.13 mmol CuI) can optimize purity and yield. Post-reaction purification via silica gel chromatography or recrystallization (ethanol) is recommended .

  • Key Parameters :

    ParameterOptimal Range
    Reaction Time6–48 hours
    Temperature55–100°C (reflux)
    Catalyst Loading0.1–0.3 mmol

Q. How should researchers handle and store 6-fluoro-N-(4-fluorophenyl)-2-benzothiazolamine to ensure stability?

Answer:

  • Safety Protocols : Use PPE (gloves, lab coat, goggles) to avoid inhalation or skin contact. Store in sealed containers under dry, inert conditions (argon or nitrogen atmosphere) to prevent degradation .
  • Decomposition Risks : Exposure to moisture or light may hydrolyze fluorophenyl groups or oxidize the benzothiazole core. Monitor for color changes or precipitate formation .

Advanced Research Questions

Q. What analytical techniques are most effective for characterizing structural and electronic properties of this compound?

Answer:

  • Structural Analysis :
    • Single-crystal XRD : Resolves bent molecular geometry (e.g., ~144° bend angle in related fluoro-substituted benzothiazoles) and substituent orientation .
    • NMR/FT-IR : ¹⁹F NMR tracks fluorophenyl environments; IR identifies S–N (benzothiazole) and C–F (1090–1150 cm⁻¹) stretches .
  • Electronic Properties :
    • DFT Calculations : Predict HOMO/LUMO gaps and polar substituent effects (e.g., fluoro groups enhance electron-withdrawing capacity) .

Q. How can researchers resolve contradictions in reported biological activity data for benzothiazolamine derivatives?

Answer:

  • Data Validation Strategies :
    • Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin) to minimize variability .
    • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., 6-fluoro vs. 6-chloro analogs) on antimicrobial or anticancer activity .
    • Meta-Analysis : Aggregate data from peer-reviewed studies (excluding commercial sources like BenchChem) to identify trends .

Q. What computational approaches are suitable for studying this compound’s interactions with biological targets?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., kinase enzymes). Focus on fluorophenyl and benzothiazole motifs as pharmacophores .
  • MD Simulations : Simulate solvation effects (e.g., PBS buffer) and ligand-protein stability over 100-ns trajectories. Validate with experimental IC₅₀ values .

Q. How do substituent positions (e.g., 6-fluoro vs. 4-fluorophenyl) influence the compound’s physicochemical properties?

Answer:

  • Key Findings :
    • Lipophilicity : Fluorine at the 6-position increases logP compared to unsubstituted analogs, enhancing membrane permeability .
    • Thermal Stability : Differential scanning calorimetry (DSC) shows melting points >200°C for fluorophenyl derivatives due to rigid bent-core structures .
    • Solubility : Polar fluoro groups reduce solubility in non-polar solvents (e.g., hexane) but improve DMSO/ethanol compatibility .

Q. Methodological Guidance for Data Interpretation

Q. How can researchers address discrepancies in spectroscopic data (e.g., NMR shifts) across studies?

Answer:

  • Calibration : Use internal standards (e.g., TMS for ¹H/¹³C NMR; CFCl₃ for ¹⁹F NMR) and report solvent/temperature conditions.
  • Collaborative Validation : Cross-reference with published spectra of structurally analogous compounds (e.g., 2-benzothiazolamine derivatives) .

Q. What strategies improve reproducibility in biological assays involving this compound?

Answer:

  • Protocol Harmonization :
    • Cell Culture : Use ≤5 passages for consistency.
    • Compound Preparation : Prepare fresh DMSO stock solutions (≤0.1% final concentration) to avoid precipitation .
  • Negative Controls : Include fluorophenyl-free analogs to isolate benzothiazole-specific effects .

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